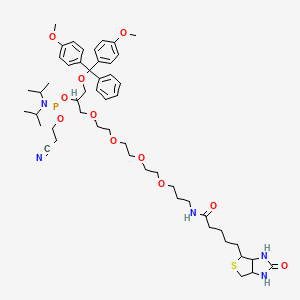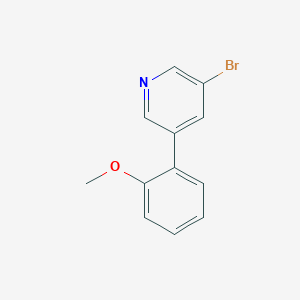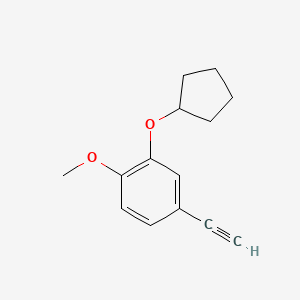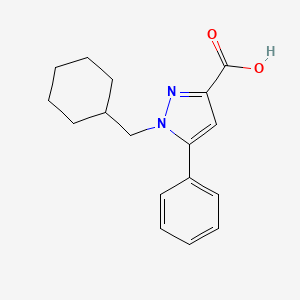![molecular formula C9H16 B12081968 Bicyclo[3.2.2]nonane CAS No. 283-19-2](/img/structure/B12081968.png)
Bicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.2]nonane is an organic compound with the molecular formula C₉H₁₆. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings, making it an interesting subject of study in organic chemistry. The compound is known for its stability and rigidity, which makes it a valuable scaffold in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.2]nonane can be synthesized through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts. Another method involves the one-pot reaction of [3.2.2]propellanecarboxylic acids with lead tetraacetate, followed by catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form ketones or carboxylic acids under specific conditions. Reduction reactions can convert it into different hydrocarbons, while substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bicyclo[3.2.2]nonanone, while reduction can produce this compound derivatives with different alkyl groups.
Applications De Recherche Scientifique
Bicyclo[3.2.2]nonane has several scientific research applications due to its unique structure and stability. It is used as a scaffold in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its derivatives are studied for their potential use in asymmetric catalysis and as ion receptors . Additionally, this compound structures are explored for their potential anticancer properties and applications in molecular tweezers and metallocycles .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.2]nonane can be compared with other similar compounds, such as bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane. These compounds share similar bicyclic structures but differ in the arrangement and number of carbon atoms in their rings. Bicyclo[3.3.1]nonane, for example, has an additional carbon atom in one of its rings, leading to different chemical properties and reactivity . Bicyclo[4.3.0]nonane, on the other hand, features a different ring fusion pattern, which affects its stability and applications .
Conclusion
Bicyclo[322]nonane is a fascinating compound with a unique structure that lends itself to various chemical reactions and applications Its stability and rigidity make it a valuable scaffold in organic synthesis, and its derivatives hold promise for applications in catalysis, medicine, and molecular engineering
Propriétés
| 283-19-2 | |
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
bicyclo[3.2.2]nonane |
InChI |
InChI=1S/C9H16/c1-2-8-4-6-9(3-1)7-5-8/h8-9H,1-7H2 |
Clé InChI |
GNTFBMAGLFYMMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)








